Cephalothin sodium

描述

头孢噻吩钠是一种第一代头孢菌素类抗生素。它是一种半合成化合物,衍生自头孢菌素C,头孢菌素C最初是从头孢霉菌(Cephalosporium acremonium)中分离出来的。头孢噻吩钠以其对革兰氏阳性菌和一些革兰氏阴性菌的广谱活性而闻名。 它常用于治疗人体各个部位的细菌感染,包括呼吸道、泌尿道、皮肤和骨骼 .

准备方法

合成路线和反应条件: 头孢噻吩钠是通过一系列化学反应从头孢菌素C开始合成的。关键步骤包括用噻吩-2-乙酸对头孢菌素C的7-氨基进行酰化,然后进行酯化以在3-位形成乙酰氧甲基。 最终产物随后被转化为其钠盐形式 .

工业生产方法: 头孢噻吩钠的工业生产涉及头孢霉菌的大规模发酵以生产头孢菌素C。接下来是化学修饰步骤,包括酰化和酯化,以获得最终产物。 该工艺针对高产率和纯度进行了优化,并且产物通常使用结晶和色谱等技术进行纯化 .

化学反应分析

Hydrolysis of the β-Lactam Ring

The β-lactam ring in cephalothin sodium is highly reactive and susceptible to hydrolysis, particularly by β-lactamase enzymes (cephalosporinases). This reaction inactivates the antibiotic by breaking the lactam bond, rendering it ineffective against resistant bacterial strains .

Key Data:

| Enzyme Source | Reaction Outcome | Reference |

|---|---|---|

| Streptomyces sp. R61 | Hydrolysis of β-lactam ring | |

| Bacterial cephalosporinases | Inactivation of cephalothin |

Interaction with Aminoglycosides

This compound undergoes reciprocal inactivation when mixed with aminoglycosides (e.g., gentamicin) in vitro. This interaction is pH-dependent and results in precipitate formation, likely due to ionic interactions between the carboxylate group of cephalothin and the amino groups of aminoglycosides .

Reaction Conditions:

-

pH Range: Neutral to slightly alkaline

-

Outcome: Mutual inactivation via non-enzymatic chemical interaction .

Structural Reactivity

Cephalothin’s chemical structure includes several reactive sites:

| Functional Group | Reactivity Profile |

|---|---|

| β-Lactam ring | Hydrolysis (enzymatic/non-enzymatic) |

| Acetoxy group (-OAc) | Ester hydrolysis under acidic/basic conditions |

| Carboxylate (-COO⁻Na⁺) | Ionic interactions with cations (e.g., Ca²⁺, Mg²⁺) |

SMILES:

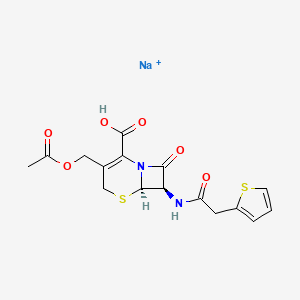

text[Na+].[H][C@]12SCC(COC(C)=O)=C(N1C(=O)[C@H]2NC(=O)CC3=CC=CS3)C([O-])=O

InChI Key:

textVUFGUVLLDPOSBC-XRZFDKQNSA-M

Stability in Solution

This compound degrades in aqueous solutions, particularly under extreme pH or prolonged storage. Degradation products include cephalosporoic acid derivatives .

Stability Data:

| Condition | Half-Life | Reference |

|---|---|---|

| Plasma (pH 7.4, 37°C) | 28 minutes | |

| Acidic (pH < 3) | Rapid decomposition |

Metabolic Modifications

While not a direct chemical reaction, cephalothin undergoes minimal hepatic metabolism. Renal excretion predominates, with ~60–70% excreted unchanged in urine .

Pharmacokinetic Parameters:

| Parameter | Value (3 g IV Dose) | Reference |

|---|---|---|

| Cmax | 20.8 μg/mL | |

| AUC | 25.2 μg·h/mL |

科学研究应用

Microbiological Applications

Antimicrobial Susceptibility Testing

Cephalothin sodium is extensively utilized in clinical microbiology for antimicrobial susceptibility testing. It serves as a standard agent in various testing formats, such as disk diffusion and minimum inhibitory concentration (MIC) assays. Medical microbiologists rely on this compound to determine the susceptibility of bacterial isolates, particularly Gram-negative microbes, aiding in the selection of appropriate antibiotic therapies .

Selective Media Supplementation

In laboratory settings, this compound is used as a selective agent in culture media. For example, it is incorporated into Columbia Blood Agar to isolate specific bacterial strains while inhibiting the growth of others . This application is crucial for identifying pathogens in clinical specimens.

Clinical Applications

Surgical Prophylaxis

this compound has been evaluated for its efficacy in preventing postoperative infections. A double-blind trial assessed its use in colon surgery, where it was administered preoperatively and perioperatively. The results indicated no significant reduction in wound infection rates despite a majority of cultured organisms being sensitive to cephalothin . This suggests that while cephalothin may be effective against certain pathogens, surgical technique remains paramount in infection prevention.

Combination Therapy

In cases of severe infections, this compound is often used in combination with other antibiotics. For instance, it has been successfully used alongside tobramycin for treating infections in patients with acute leukemia, demonstrating satisfactory clinical outcomes with minimal toxicity . This combination approach enhances the overall efficacy against resistant bacterial strains.

Research Insights

Mechanism of Action

this compound exerts its antibacterial effects by interfering with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By inhibiting these proteins, cephalothin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Resistance Mechanisms

Research has identified various resistance mechanisms to this compound. Notably, the production of beta-lactamases by certain bacteria can render cephalothin ineffective. Additionally, studies have shown that oxidative stress can induce resistance through regulatory RNA molecules such as OxyS RNA in Escherichia coli .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Microbiological Testing | Used in antimicrobial susceptibility tests; effective against Gram-negative bacteria. |

| Selective Media | Incorporated into culture media like Columbia Blood Agar for isolating specific bacterial strains. |

| Surgical Prophylaxis | Evaluated for preventing infections post-surgery; mixed results regarding effectiveness. |

| Combination Therapy | Used with other antibiotics (e.g., tobramycin) for enhanced treatment efficacy in severe infections. |

作用机制

头孢噻吩钠通过抑制细菌细胞壁合成来发挥其抗菌作用。它与青霉素结合蛋白(PBPs)结合,青霉素结合蛋白是参与肽聚糖合成最终阶段的必需酶。 通过抑制这些酶,头孢噻吩钠阻止了肽聚糖链的交联,导致细胞壁减弱,最终导致细菌细胞裂解和死亡 .

类似化合物:

头孢唑啉: 另一种第一代头孢菌素,具有相似的活性谱,但药代动力学特性不同。

头孢氨苄: 一种口服的第一代头孢菌素,具有相似的抗菌活性。

独特性: 头孢噻吩钠在起效迅速和可通过肠外途径给药方面是独一无二的。它对革兰氏阳性菌和一些革兰氏阴性菌具有广谱活性,使其成为治疗各种感染的多功能抗生素。 其稳定性和治疗严重感染的有效性使其在其他类似化合物中脱颖而出 .

相似化合物的比较

Cefazolin: Another first-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.

Cefalexin: An oral first-generation cephalosporin with similar antibacterial activity.

Cefadroxil: Another oral first-generation cephalosporin with a longer half-life compared to Cephalothin Sodium

Uniqueness: this compound is unique in its rapid onset of action and its ability to be administered parenterally. It has a broad spectrum of activity against Gram-positive bacteria and some Gram-negative bacteria, making it a versatile antibiotic for various infections. Its stability and efficacy in treating severe infections set it apart from other similar compounds .

生物活性

Cephalothin sodium, a first-generation cephalosporin antibiotic, exhibits significant biological activity primarily against Gram-positive bacteria, with some effectiveness against certain Gram-negative strains. This article delves into its characteristics, mechanism of action, spectrum of activity, and relevant clinical studies.

Structural Characteristics

This compound has the molecular formula . Its structure includes an acetoxy group at position 3, which is crucial for its antimicrobial properties. The structural modifications in cephalosporins can enhance their stability and antibacterial activity, particularly against β-lactamase-producing organisms. The 7β amino group is essential for its antimicrobial efficacy, while alterations at positions C-3 and Y can lead to different classes of cephalosporins .

The primary mechanism through which cephalothin exerts its antibacterial effects is by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are critical for the formation of peptidoglycan layers in bacterial cell walls. This binding disrupts the cross-linking process, leading to cell lysis and death of the bacteria .

Spectrum of Activity

This compound is effective against a range of Gram-positive bacteria including:

- Staphylococcus aureus (including beta-lactamase producers)

- Streptococcus pneumoniae

- Streptococcus pyogenes

It also shows activity against some Gram-negative bacteria such as:

- Escherichia coli

- Klebsiella spp.

- Haemophilus influenzae

This antibiotic is indicated for treating severe infections across various body systems, including respiratory and gastrointestinal infections, and is commonly used in surgical prophylaxis .

In Vitro and In Vivo Studies

A comprehensive study published in 1962 evaluated the efficacy of cephalothin against various bacterial strains using tube-dilution and disc-plate methods. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, establishing a correlation between in vitro sensitivity and therapeutic outcomes in experimental infections in mice .

Surgical Applications

A double-blind trial assessed the effectiveness of this compound in preventing postoperative infections in patients undergoing colonic surgery. The findings indicated a significant reduction in wound infections among those receiving prophylactic cephalothin compared to controls, highlighting its role in surgical settings .

Adverse Effects

Despite its benefits, there have been reports of adverse reactions associated with this compound. A case study documented two surgical deaths linked to anaphylactoid reactions following intraoperative administration of cephalothin. These incidents underscore the importance of monitoring for allergic responses during treatment .

Comparative Efficacy Table

| Bacterial Strain | Sensitivity to Cephalothin | Notes |

|---|---|---|

| Staphylococcus aureus | High | Effective against beta-lactamase producers |

| Streptococcus pneumoniae | Moderate | Commonly treated with cephalothin |

| Escherichia coli | Low | Limited effectiveness |

| Klebsiella spp. | Moderate | Variable resistance observed |

属性

CAS 编号 |

58-71-9 |

|---|---|

分子式 |

C16H16N2NaO6S2 |

分子量 |

419.4 g/mol |

IUPAC 名称 |

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/t12-,15-;/m1./s1 |

InChI 键 |

XXDPRVHYESWPEX-XRZFDKQNSA-N |

SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na+] |

手性 SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

规范 SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

58-71-9 |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

153-61-7 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cefalotin Cefalotina Normon Cefalotina Sodica Spaly Ceftina Cephalothin Cephalothin Monosodium Salt Cephalothin, Sodium Keflin Monosodium Salt, Cephalothin Salt, Cephalothin Monosodium Seffin Sodium Cephalothin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cephalothin sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets bacterial cell wall synthesis. [] It inhibits transpeptidases, enzymes responsible for cross-linking peptidoglycans, essential components of the bacterial cell wall. [] This disruption weakens the cell wall, leading to bacterial cell lysis and death. []

Q2: Are there concerns regarding the emergence of resistance to this compound?

A2: Yes, resistance to this compound has been observed, potentially limiting its clinical utility. [] One mechanism of resistance involves the production of beta-lactamases, enzymes that inactivate beta-lactam antibiotics like cephalothin. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C16H15N2NaO6S2. Its molecular weight is 418.4 g/mol. []

Q4: What are some key spectroscopic characteristics of this compound?

A4: Spectrophotometric methods have been developed for the analysis of this compound. These methods often rely on charge-transfer complex formation with agents like iodine or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). [] Infrared spectrophotometry offers a green and sustainable approach for quantifying this compound in lyophilized powder. []

Q5: How does the stability of this compound in solution vary?

A5: this compound stability in solution is influenced by factors like concentration, pH, storage temperature, and the presence of other drugs. [, ] For instance, solutions are generally more stable in acidic conditions. []

Q6: What compatibility issues have been reported with this compound admixtures?

A6: this compound exhibits incompatibility with several drugs in admixture, potentially leading to precipitation or reduced drug concentrations. This has been noted with amphotericin B, cefamandole nafate, cefazolin sodium, and cimetidine hydrochloride at specific concentrations. [, ]

Q7: Can this compound be frozen for extended periods?

A7: Research suggests that this compound admixtures in minibags, when frozen at -20°C, retain stability for up to 30 days. [] Importantly, the thawing method employed can impact stability, with microwave thawing demonstrating potential advantages over traditional room temperature thawing for certain antibiotics. []

Q8: How does the physical form of this compound impact its stability?

A8: The crystalline form of this compound tends to be more stable than its amorphous counterpart. [, ] Studies have utilized techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess the crystallinity of this compound and correlate it with its stability profile. []

Q9: How is this compound administered, and what are its pharmacokinetic properties?

A9: this compound is typically administered intravenously or intramuscularly. [, ] It exhibits a relatively short half-life of approximately 0.47 hours. [] Renal clearance plays a major role in its elimination, with approximately 75% of the drug being excreted unchanged in the urine within the first six hours after administration. []

Q10: Does this compound cross the placental barrier?

A10: Yes, studies confirm that this compound can cross the placental barrier and reach the fetus. [] This highlights the importance of careful consideration when administering this compound to pregnant women.

Q11: What are potential adverse effects associated with this compound?

A11: While generally well-tolerated, this compound can cause side effects such as allergic reactions, thrombocytopenia, and nephrotoxicity, particularly when used in combination with aminoglycosides. [, , , ]

Q12: What precautions should be taken when administering this compound?

A12: Careful monitoring for signs of nephrotoxicity and other adverse effects is crucial. [] Dosage adjustments may be necessary for patients with renal insufficiency. [] Consideration of potential drug interactions is also paramount. []

Q13: What are the main clinical applications of this compound?

A13: this compound is primarily used for the treatment of bacterial infections, particularly those caused by susceptible gram-positive bacteria. [] It has been utilized in surgical prophylaxis, such as in colon surgery and arthroplasty, although its efficacy in these contexts has been debated. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Research on this compound continues to explore avenues for improving its formulation, stability, and delivery. This includes investigations into crystallization techniques, freeze-drying methods, and the development of more stable and soluble formulations. [, , ]

Q15: What methods are used to ensure the quality and potency of this compound?

A15: Various analytical methods are employed to assess the quality of this compound, including high-pressure liquid chromatography (HPLC), microbiological assays, and spectroscopic techniques. [, , , ] These methods help ensure the drug's purity, potency, and stability throughout its shelf life. []

Q16: Are there specific considerations for the handling and administration of this compound?

A16: Maintaining sterility during reconstitution and administration is paramount. [] The use of inline filters during intravenous administration may be considered to minimize particulate matter, although their impact on drug potency is generally minimal for this compound. []

Q17: What are potential alternatives to this compound?

A17: Newer generations of cephalosporins, as well as other classes of antibiotics, may offer advantages over this compound in terms of spectrum of activity, potency, and resistance profiles. [] The choice of antibiotic should always be individualized based on the specific clinical scenario. []

Q18: How might future research address the challenges associated with this compound?

A18: Continued exploration of novel drug delivery systems, formulation strategies, and combination therapies may help mitigate issues like resistance, stability, and toxicity associated with this compound. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。